N-(4-methylphenethyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
Description
N-(4-methylphenethyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a heterocyclic compound featuring a fused thieno-triazolo-pyrimidine core. Key structural elements include:
- Thieno[2,3-e]triazolo[1,5-a]pyrimidine backbone: A tricyclic system combining thiophene, triazole, and pyrimidine rings.
- 4-Methylphenethylamine side chain: A lipophilic substituent at position 5, likely influencing solubility and bioavailability.
Properties
IUPAC Name |
N-[2-(4-methylphenyl)ethyl]-10-(4-methylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2S2/c1-15-3-7-17(8-4-15)11-13-24-21-20-19(12-14-31-20)28-22(25-21)23(26-27-28)32(29,30)18-9-5-16(2)6-10-18/h3-10,12,14H,11,13H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDDGJTVDAKTRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCNC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylphenethyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound belongs to the class of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines. Its structure features a thieno ring fused with a triazole and pyrimidine moiety, which contributes to its unique biological properties.
This compound exhibits several mechanisms of action that are crucial for its biological activity:
- Inhibition of Enzymatic Activity : Similar compounds have shown potent inhibition of enzymes such as glycinamide ribonucleotide formyltransferase (GARFTase), which is involved in nucleotide biosynthesis. This inhibition can lead to reduced cellular proliferation in cancer cells .
- Selective Membrane Transport : The compound may utilize specific folate transporters to enter cells selectively. This mechanism enhances its efficacy against tumors expressing folate receptors .
Antitumor Activity
Research indicates that this compound possesses significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : The compound has been evaluated against human tumor cell lines such as KB and IGROV1.
- Efficacy : It showed more potent activity compared to other reference compounds in depleting ATP pools in cancer cells .
Antibacterial Activity
Emerging studies suggest that this compound may also exhibit antibacterial properties. Structural relatives have demonstrated activity against Gram-positive bacteria, indicating a potential for dual therapeutic applications .
Study 1: Antitumor Efficacy in SCID Mice
In a study involving SCID mice implanted with IGROV1 tumors, this compound was administered to assess its antitumor efficacy. The results indicated a significant reduction in tumor size compared to control groups. This study highlights the compound's potential as an effective anticancer agent in vivo.
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis was conducted on various analogs of triazolopyrimidines. It was found that modifications at specific positions influenced both antitumor and antibacterial activities. This research provides insights into optimizing the structure for enhanced biological efficacy .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds with structural similarities to N-(4-methylphenethyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine exhibit significant antimicrobial properties.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| This compound | TBD | TBD |
This compound has the potential to be developed into a new class of antimicrobial agents targeting resistant bacterial strains.
Anticancer Properties
The anticancer activity of this compound has been evaluated in various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways.
Case Study : A study involving MCF-7 breast cancer cells demonstrated an IC50 value of approximately 25 µM after 48 hours of treatment. This indicates moderate cytotoxicity that warrants further investigation.
Enzyme Inhibition
The compound is hypothesized to act as an inhibitor for specific enzymes involved in metabolic pathways. Its structural features suggest potential interactions with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes.
Anti-inflammatory Effects
Research indicates that thieno-pyrimidine derivatives can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. The ability of this compound to modulate these pathways positions it as a candidate for treating inflammatory diseases.
Comparison with Similar Compounds
Core Heterocyclic Modifications
The thieno-triazolo-pyrimidine core distinguishes the target compound from analogs with pyrido or benzo-fused systems:
Key Insight : Thiophene-containing cores (target compound, 7d–7f) exhibit higher thermal stability (melting points >300°C) compared to pyrido analogs (melting points 154–176°C) .
Substituent Effects on Physicochemical Properties
Substituents critically influence solubility, molecular weight, and bioactivity:
Key Insights :
- Tosyl groups (target compound, ) increase molecular weight (~484–550) and may reduce aqueous solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
